molecular formula C10H18O2 B2399231 5-Tert-butyl-1,6-dioxaspiro[2.5]octane CAS No. 2141318-85-4

5-Tert-butyl-1,6-dioxaspiro[2.5]octane

Cat. No.: B2399231
CAS No.: 2141318-85-4
M. Wt: 170.252
InChI Key: ZOAWBQJBVUPTOP-UHFFFAOYSA-N
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Description

5-Tert-butyl-1,6-dioxaspiro[25]octane is a chemical compound with a unique spirocyclic structure, characterized by a tert-butyl group attached to a dioxaspiro[25]octane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Tert-butyl-1,6-dioxaspiro[2.5]octane typically involves the reaction of a suitable precursor with reagents that facilitate the formation of the spirocyclic structure. One common method involves the use of 1,3-dichloroacetone and neopentyl glycol in the presence of p-toluenesulfonic acid as a catalyst. The reaction mixture is heated to reflux, and the product is isolated through distillation and purification steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Tert-butyl-1,6-dioxaspiro[2.5]octane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or peracids to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents under inert atmosphere.

    Substitution: Nucleophiles such as halides, amines; reactions may require the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or hydrocarbons. Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

5-Tert-butyl-1,6-dioxaspiro[2.5]octane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Tert-butyl-1,6-dioxaspiro[2.5]octane involves its interaction with molecular targets and pathways within a given system. The spirocyclic structure allows for unique binding interactions with enzymes and receptors, potentially leading to biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Tert-butyl-1,6-dioxaspiro[2.5]octane is unique due to its specific tert-butyl substitution, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be suitable.

Properties

IUPAC Name

5-tert-butyl-1,6-dioxaspiro[2.5]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-9(2,3)8-6-10(7-12-10)4-5-11-8/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOAWBQJBVUPTOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CC2(CCO1)CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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